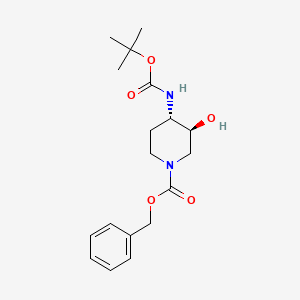

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Description

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS: 724787-52-4) is a heterocyclic compound with the molecular formula C₁₈H₂₆N₂O₅ and a molecular weight of 350.42 g/mol . Structurally, it features a piperidine ring substituted with a hydroxyl group at position 3, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a benzyl ester at the 1-position. This compound is classified under Heterocyclic Building Blocks and is primarily used in professional research and industrial applications, particularly in pharmaceutical synthesis and medicinal chemistry, due to its role as a versatile intermediate . The Boc group enhances stability during synthetic processes, while the benzyl ester facilitates selective deprotection under mild conditions.

Properties

IUPAC Name |

benzyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBJXCKGMSJMY-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118224 | |

| Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724787-54-6 | |

| Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724787-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS: 724787-52-4) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.42 g/mol

- IUPAC Name : rel-benzyl (3R,4R)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

- Purity : 97% .

The compound features a piperidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

This compound has been studied for its role in inhibiting various biological pathways, especially concerning immune modulation. It has been identified as a potential small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The PD-1/PD-L1 interaction is a mechanism by which tumors evade immune detection; thus, blocking this interaction can enhance anti-tumor immunity .

In Vitro Studies

Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on PD-L1 expression in tumor cells. This inhibition can potentially lead to increased T-cell activation and proliferation, promoting an immune response against cancer cells .

Case Studies

- Study on PD-L1 Inhibition : A study conducted by Lin et al. demonstrated that small molecules targeting the PD-L1 pathway could effectively disrupt the PD-1/PD-L1 interaction. Compounds similar to this compound were tested for their ability to enhance T-cell activity against tumor cells in vitro, showing promising results .

- Synthesis and Bioactivity Evaluation : A recent evaluation of various derivatives of piperidine-based compounds highlighted this compound as one of the most effective candidates for further development due to its favorable bioactivity profile and structural stability .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Functional Groups :

- The carboxylic acid in the 652971-20-5 compound increases acidity (pKa ~4-5), influencing solubility and reactivity compared to the hydroxyl group in the parent compound .

- Fluorine in 1372857-83-4 enhances lipophilicity (LogP = 3.01 vs. ~1.5 for the parent) and metabolic stability due to its electronegativity and resistance to oxidation .

Protecting Groups: The Boc and benzyl ester groups are common in all analogs, but the presence of a benzyloxycarbonyl (Cbz) group in the pyrrolidine derivative () offers alternative deprotection pathways (e.g., hydrogenolysis) .

Physicochemical and Application Differences

Table 2: Physicochemical and Commercial Properties

Key Findings:

- Solubility : The hydroxyl and Boc groups in 724787-52-4 improve solubility in polar solvents (e.g., DMF), whereas the fluorine in 1372857-83-4 increases hydrophobicity, making it suitable for blood-brain barrier penetration .

- Synthetic Utility : The parent compound’s hydroxyl group enables hydrogen bonding in catalytic processes, while the fluorine analog’s inertness supports stable intermediates in harsh reaction conditions .

Q & A

Q. What are the recommended storage conditions for Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate to ensure stability?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and heat. Ensure the storage area is well-ventilated and free from oxidizing agents. Long-term storage should be avoided due to potential degradation; periodic purity checks via HPLC or TLC are advised .

Q. Which analytical techniques are suitable for confirming the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by area normalization).

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of tert-butoxycarbonyl (Boc), benzyl ester, and hydroxyl groups.

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]+ for C₁₈H₂₅N₂O₅: 349.18).

Cross-reference spectral data with synthetic intermediates (e.g., Boc-protected piperidine derivatives) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of dust/aerosols.

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can synthetic efficiency be improved for the coupling step involving the hydroxyl-piperidine intermediate?

- Methodological Answer: Optimize reaction parameters:

- Catalyst: Use HATU or EDCI/HOBt for amide bond formation (0.5–1.0 equiv).

- Solvent: Anhydrous DMF or DCM under nitrogen atmosphere.

- Temperature: 0–25°C to minimize side reactions (e.g., Boc deprotection).

Monitor reaction progress via LC-MS and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers resolve discrepancies in reported stability data under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Range: Test stability in buffers (pH 1–10) at 25°C and 40°C.

- Analytical Monitoring: Use HPLC to quantify degradation products (e.g., free amine from Boc cleavage or benzyl ester hydrolysis).

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂).

Note: Literature gaps exist for ecotoxicological and long-term stability data, necessitating empirical validation .

Q. What strategies mitigate regioselective interference during functionalization of the piperidine ring?

- Methodological Answer:

- Protecting Groups: Temporarily block the hydroxyl group with TBS or acetyl to direct reactions (e.g., amidation at the 4-position).

- Steric Effects: Utilize bulky reagents (e.g., Boc₂O) to favor trans-configuration.

- Computational Modeling: DFT calculations to predict reactive sites and transition states.

Validate outcomes via X-ray crystallography or NOESY NMR .

Contradictions and Recommendations

- Hazard Classification: Safety data sheets (SDS) for similar compounds report conflicting hazard profiles (e.g., "no known hazards" vs. "unclassified due to insufficient data"). Always treat the compound as potentially toxic and conduct in vitro toxicity screening (e.g., MTT assay) .

- Ecological Impact: Disposal must follow local regulations (e.g., incineration via licensed facilities) due to undefined biodegradability and bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.